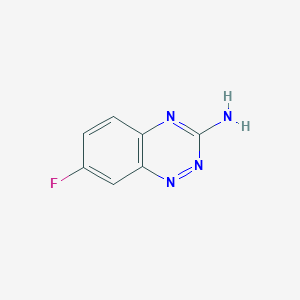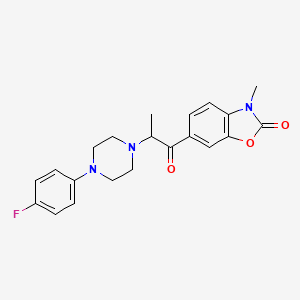![molecular formula C13H19NO5S B13411393 tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is a chemical compound with the molecular formula C13H19NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, benzenesulfonyl group, and N-hydroxycarbamate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl carbamate+Benzenesulfonyl chloride→tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Electrophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or nitrated benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[1-(benzenesulfonyl)ethyl]carbamate
- tert-Butyl N-[1-(benzenesulfonyl)propyl]carbamate
- tert-Butyl N-[1-(benzenesulfonyl)butyl]carbamate
Uniqueness
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is unique due to its N-hydroxycarbamate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where its particular chemical behavior is advantageous.
Propiedades
Fórmula molecular |
C13H19NO5S |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C13H19NO5S/c1-10(14(16)12(15)19-13(2,3)4)20(17,18)11-8-6-5-7-9-11/h5-10,16H,1-4H3 |
Clave InChI |
GQMKJAWOLAXTKP-UHFFFAOYSA-N |
SMILES canónico |
CC(N(C(=O)OC(C)(C)C)O)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)



![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)






